molecular formula C24H26O13 B13754332 chrysosplenosid-C

chrysosplenosid-C

Cat. No.: B13754332
M. Wt: 522.5 g/mol
InChI Key: FUCSPAVAKNCMBN-ZWOIFGKBSA-N
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Description

Chrysosplenosid-C is a flavonoid glycoside predominantly found in the plant species Chrysosplenium sinicum. This compound is known for its bioactive properties and has been extensively studied for its potential medicinal applications. This compound is part of a larger group of hydroxylated and methoxylated flavonoids that contribute to the therapeutic effects of Chrysosplenium species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chrysosplenosid-C typically involves the extraction from plant sources, particularly Chrysosplenium sinicum. The extraction process includes solvent extraction followed by chromatographic techniques to isolate the compound.

Industrial Production Methods

Industrial production of this compound is not widely established due to its primary extraction from natural sources. advancements in biotechnological methods, such as plant tissue culture and genetic engineering, could potentially enhance the yield and availability of this compound for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Chrysosplenosid-C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized flavonoid derivatives, while reduction can yield reduced flavonoid compounds .

Scientific Research Applications

Chrysosplenosid-C has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.

    Biology: Investigated for its role in plant metabolism and adaptive evolution in low-light environments.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of chrysosplenosid-C involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation. Additionally, this compound can influence cellular signaling pathways, such as the EGFR signaling pathway, through the activation of PPARγ, providing a dual mechanism for its beneficial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chrysosplenosid-C is unique due to its specific glycoside structure and its predominant presence in Chrysosplenium sinicum. This compound’s distinct molecular structure contributes to its unique bioactive properties, making it a valuable subject for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C24H26O13

Molecular Weight

522.5 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C24H26O13/c1-32-11-6-9(4-5-10(11)26)21-23(34-3)18(29)15-12(35-21)7-13(33-2)22(17(15)28)37-24-20(31)19(30)16(27)14(8-25)36-24/h4-7,14,16,19-20,24-28,30-31H,8H2,1-3H3/t14-,16-,19+,20-,24+/m1/s1

InChI Key

FUCSPAVAKNCMBN-ZWOIFGKBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC4C(C(C(C(O4)CO)O)O)O)O)OC)O

Origin of Product

United States

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